Cobalt Pitting Corrosion Inhibition Efficiency: TT-LYK, MBTA, and BTA in Alkaline CMP H₂O₂/Glycine Slurries
In a direct head-to-head comparison, TT-LYK achieved a cobalt corrosion inhibition efficiency of 95.38%, exceeding both 5-methylbenzotriazole (MBTA, 92.63%) and benzotriazole (BTA, 87.67%) at an equimolar concentration of 8 mM in a base solution containing 0.15 wt% glycine and 0.5 wt% H₂O₂ at pH 9 . Scanning electron microscopy (SEM) further confirmed that the Co surface protected by TT-LYK exhibited almost no pitting defects, a qualitative morphological advantage over the BTA- and MBTA-protected surfaces . The adsorption of all three inhibitors on the cobalt surface followed the Langmuir isotherm model, indicating comparable monolayer adsorption mechanisms but with quantitatively distinct inhibition efficiencies attributable to the N-substituent effects of the bis(2-hydroxyethyl)aminomethyl group in TT-LYK .
| Evidence Dimension | Cobalt pitting corrosion inhibition efficiency (η%) |
|---|---|
| Target Compound Data | TT-LYK: 95.38% at 8 mM |
| Comparator Or Baseline | MBTA: 92.63%; BTA: 87.67% (both at 8 mM) |
| Quantified Difference | TT-LYK outperforms BTA by +7.71 percentage points and MBTA by +2.75 percentage points |
| Conditions | Alkaline CMP slurry: 0.15 wt% glycine, 0.5 wt% H₂O₂, pH 9, 8 mM inhibitor, static electrochemical conditions |
Why This Matters
In cobalt barrier CMP for sub-10 nm integrated circuit interconnects, even a 2–3 percentage point improvement in corrosion inhibition efficiency translates into a meaningful reduction in pitting defect density on the polished Co surface, directly impacting wafer yield and device reliability.
